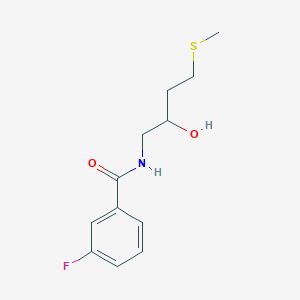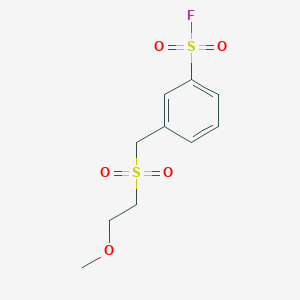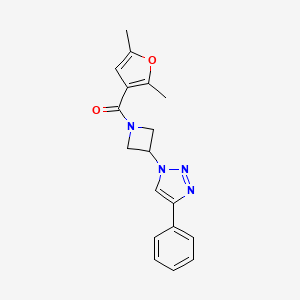![molecular formula C21H20N4O3S B2397218 N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide CAS No. 714927-81-8](/img/structure/B2397218.png)
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide, also known as EMD 534085, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The synthesis of novel quinolines, including derivatives similar to N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide, has been explored for their potential anticancer properties. Compounds synthesized from related structures have shown interesting cytotoxic activities comparable with known anticancer drugs such as doxorubicin. Specifically, derivatives have demonstrated promising results in in vitro studies, highlighting their potential as anticancer agents (Ghorab et al., 2008). Another study focused on the synthesis and antimicrobial evaluation of quinoline clubbed with sulfonamide moiety, revealing compounds with high activity against Gram-positive bacteria, further indicating their versatile therapeutic potential (Biointerface Research in Applied Chemistry, 2019).
Antimicrobial and Antiprotozoal Applications
Research has led to the discovery of quinoxaline derivatives with significant antimicrobial and antiprotozoal activities. These findings suggest that such compounds, through their novel synthesis processes, could serve as potent agents against a variety of microbial and protozoal infections. An example includes the development of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides showing promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities (Patel et al., 2017).
Neuroprotective Effects
Quinoxaline derivatives have also been investigated for their neuroprotective effects. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, has shown potent inhibitory action against non-NMDA glutamate receptors, providing neuroprotection against global ischemia. This suggests potential applications in protecting the brain from ischemic damage (Sheardown et al., 1990).
Wirkmechanismus
Target of Action
The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a crucial enzyme that controls the activation of the Notch pathway, which is necessary for cell survival and resistance to apoptosis .
Mode of Action
The compound acts as a small-molecule inhibitor of ADAM17 . It inhibits the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of cells . This inhibition disrupts the activation of the Notch pathway, thereby influencing cell survival and drug resistance .
Biochemical Pathways
The compound primarily affects the ADAM17/Notch pathway . By inhibiting ADAM17, it disrupts the activation of the Notch pathway, which plays a critical role in cell survival and resistance to anti-tumor drugs .
Result of Action
The inhibition of ADAM17 by this compound leads to a decrease in the activation of the Notch pathway . This results in a reduction in cell survival and an increase in the sensitivity of cells to anti-tumor drugs . Therefore, it has potential therapeutic efficacy in conditions like non-small cell lung cancer (NSCLC) .
Eigenschaften
IUPAC Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14-9-10-15(2)19(12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJXTAIOXWQKSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2397138.png)

![3-(2-chloro-6-fluorophenyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2397145.png)
![4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2397146.png)
![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2397147.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2397148.png)


![5-[(Z)-(dimethylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2397155.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)
